(4-butoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
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Properties
IUPAC Name |
(4-butoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2.ClH/c1-3-4-15-25-17-7-5-16(6-8-17)18(24)22-11-13-23(14-12-22)19-20-9-10-21(19)2;/h5-10H,3-4,11-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUANHSFJOJYFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-butoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₁₉H₂₁ClN₄O
- Molecular Weight : 356.8 g/mol
- CAS Number : 1189956-75-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling. The imidazole and piperazine moieties are known to influence the pharmacodynamics of similar compounds, suggesting that this compound may exhibit properties such as:
- Serotonin Receptor Modulation : Compounds with piperazine structures often modulate serotonin receptors, which are crucial in mood regulation and anxiety disorders.
- Antioxidant Activity : Some derivatives show potential as antioxidants, reducing oxidative stress in cells.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
1. Antidepressant Effects
A study explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications in the piperazine ring can enhance serotonin receptor affinity. This suggests that our compound may possess antidepressant properties through similar mechanisms .
2. Anticancer Properties
In vitro studies have demonstrated that derivatives containing piperazine and imidazole can inhibit cell proliferation in various cancer cell lines. The compound's efficacy was evaluated against breast cancer cells, showing significant cytotoxicity at micromolar concentrations .
3. Neuroprotective Effects
Research into related imidazole derivatives has shown potential neuroprotective effects by reducing oxidative stress markers in neuronal cells. This aligns with findings that suggest antioxidant properties could mitigate neurodegeneration .
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes a butoxyphenyl group and a piperazine ring substituted with an imidazole moiety. The molecular formula is with a molecular weight of approximately 320.41 g/mol. Its structural components suggest potential interactions with biological targets, making it a candidate for drug development.
Research has indicated that compounds containing piperazine and imidazole groups exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that related compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, derivatives of piperazine have been investigated for their ability to modulate signaling pathways in prostate cancer cells, leading to apoptosis .
- Antimicrobial Properties : The imidazole ring is known for its antifungal and antibacterial properties. Compounds similar to (4-butoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride have demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of similar compounds:
- Study on Heme Oxygenase Inhibition : A study examined the effects of piperazine derivatives on heme oxygenase activity, revealing that certain structural modifications could enhance inhibitory effects against this enzyme, which is implicated in various diseases including cancer .
- Immunosuppressive Properties : Research into related compounds has demonstrated immunosuppressive effects, indicating potential use in transplant medicine or autoimmune disorders. These findings suggest that (4-butoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride could be further explored for similar applications .
Comparative Analysis of Related Compounds
To better understand the potential applications of (4-butoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Compound A | Anticancer | Inhibits prostate cancer cell growth through apoptosis induction. |
| Compound B | Antimicrobial | Effective against multiple bacterial strains; potential for infection treatment. |
| Compound C | Immunosuppressive | Shows promise in reducing immune response in autoimmune diseases. |
Q & A
Q. Optimization Considerations :
- Temperature control : Exothermic reactions (e.g., thioether formation) require gradual heating to 60–80°C .
- Purification : Column chromatography or recrystallization is used to isolate intermediates, with yields typically ranging from 60–85% .
How is the compound characterized to confirm structural integrity and purity?
Basic Research Focus
A multi-technique approach is employed:
Q. Purity Assessment :
- HPLC : Purity >95% is typically required for pharmacological studies, with mobile phases like methanol/buffer mixtures (65:35) .
How can contradictions in biological activity data be resolved?
Advanced Research Focus
Discrepancies in receptor binding or cytotoxicity data may arise due to:
- Solubility variability : Hydrochloride salts improve aqueous solubility, but aggregation in biological buffers can skew results .
- Off-target effects : Use receptor binding assays (e.g., radioligand displacement) to confirm selectivity for targets like histamine or serotonin receptors .
- Metabolic interference : Perform hepatic microsome assays to identify metabolites that may antagonize the parent compound’s activity .
Case Study : Computational docking (e.g., AutoDock Vina) can predict binding modes to receptors like HR, reconciling discrepancies between in vitro and in vivo efficacy .
What computational strategies optimize synthesis pathways and predict reactivity?
Q. Advanced Research Focus
- Artificial Force Induced Reaction (AFIR) : Models transition states for key steps (e.g., imidazole ring closure), reducing trial-and-error synthesis .
- Density Functional Theory (DFT) : Predicts electronic effects of substituents (e.g., 4-butoxy vs. 4-methoxy) on reaction kinetics and regioselectivity .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., polarity effects in DMSO vs. THF) .
Example : AFIR identified a low-energy pathway for piperazine coupling, reducing reaction time from 24 hours to 8 hours .
How are pharmacokinetic (PK) studies designed for this compound?
Q. Advanced Research Focus
- In vitro models : Caco-2 cell monolayers assess intestinal permeability, with P values >1 × 10 cm/s indicating oral bioavailability .
- In vivo PK : Rodent studies monitor plasma concentration-time profiles using LC-MS/MS. Key parameters include:
- Half-life (t) : Affected by hepatic CYP450 metabolism.
- Volume of distribution (Vd) : Reflects tissue penetration, often >5 L/kg for lipophilic analogs .
- Metabolite identification : High-resolution MS detects phase I/II metabolites, guiding structural modifications to enhance stability .
How can structure-activity relationship (SAR) studies improve efficacy?
Q. Advanced Research Focus
- Substituent modification : Compare analogs with varying aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to optimize receptor affinity .
- Bioisosteric replacement : Replace the imidazole ring with triazole or benzimidazole moieties to reduce off-target effects .
- Pharmacophore mapping : Identify critical hydrogen bond donors (e.g., piperazine N-H) using 3D-QSAR models .
Example : A 4-methoxyphenyl analog showed 10× higher HR affinity than the parent compound, guiding further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
